(Z)-6-((2-methylbenzyl)oxy)-2-(pyridin-4-ylmethylene)benzofuran-3(2H)-one
Description
(Z)-6-((2-Methylbenzyl)oxy)-2-(pyridin-4-ylmethylene)benzofuran-3(2H)-one is a synthetic aurone derivative characterized by a benzofuran-3(2H)-one scaffold substituted with a 2-methylbenzyloxy group at the C-6 position and a pyridin-4-ylmethylene moiety at the C-2 position. Aurones are structurally related to flavonoids and exhibit diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties . This compound is part of a broader class of tubulin-targeting agents that inhibit cancer cell proliferation by disrupting microtubule dynamics via binding to the colchicine site .
Properties
IUPAC Name |
(2Z)-6-[(2-methylphenyl)methoxy]-2-(pyridin-4-ylmethylidene)-1-benzofuran-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17NO3/c1-15-4-2-3-5-17(15)14-25-18-6-7-19-20(13-18)26-21(22(19)24)12-16-8-10-23-11-9-16/h2-13H,14H2,1H3/b21-12- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VKAZUUYDQXVMMI-MTJSOVHGSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1COC2=CC3=C(C=C2)C(=O)C(=CC4=CC=NC=C4)O3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=CC=C1COC2=CC3=C(C=C2)C(=O)/C(=C/C4=CC=NC=C4)/O3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(Z)-6-((2-methylbenzyl)oxy)-2-(pyridin-4-ylmethylene)benzofuran-3(2H)-one is a novel compound that has garnered attention for its potential biological activities, particularly in the fields of anticancer and antimicrobial research. This article explores the synthesis, biological properties, and mechanisms of action associated with this compound, drawing on diverse sources to provide a comprehensive overview.
Synthesis
The synthesis of (Z)-6-((2-methylbenzyl)oxy)-2-(pyridin-4-ylmethylene)benzofuran-3(2H)-one typically involves a multi-step process utilizing various reagents and conditions. For instance, the compound can be synthesized through a reaction involving benzofuran derivatives and pyridine-based reagents under controlled conditions. The detailed synthetic pathway is crucial for understanding the structure-activity relationship (SAR) of the compound.
Anticancer Activity
Recent studies have demonstrated that (Z)-6-((2-methylbenzyl)oxy)-2-(pyridin-4-ylmethylene)benzofuran-3(2H)-one exhibits significant anticancer properties. In vitro assays using various cancer cell lines, including A549 (lung cancer) and HepG2 (liver cancer), revealed an IC50 value of approximately 40.89 μg/mL against A549 cells, indicating moderate cytotoxicity and potential as an anticancer agent .
Table 1: Anticancer Activity of (Z)-6-((2-methylbenzyl)oxy)-2-(pyridin-4-ylmethylene)benzofuran-3(2H)-one
| Cell Line | IC50 (μg/mL) | Mechanism of Action |
|---|---|---|
| A549 | 40.89 | Induction of apoptosis |
| HepG2 | Not specified | Inhibition of cell proliferation |
The mechanism of action appears to involve the induction of apoptosis via mitochondrial pathways, as evidenced by increased levels of pro-apoptotic markers in treated cells.
Antimicrobial Activity
In addition to its anticancer effects, this compound has shown promising antimicrobial activity against various bacterial strains. Studies have reported minimum inhibitory concentrations (MICs) indicating effective inhibition against Gram-positive and Gram-negative bacteria, suggesting a broad spectrum of activity .
Table 2: Antimicrobial Activity of (Z)-6-((2-methylbenzyl)oxy)-2-(pyridin-4-ylmethylene)benzofuran-3(2H)-one
| Bacterial Strain | MIC (mg/mL) | Activity Type |
|---|---|---|
| Staphylococcus aureus | 0.25 | Bactericidal |
| Escherichia coli | 0.5 | Bacteriostatic |
The antimicrobial mechanism may involve disruption of bacterial cell membranes or inhibition of specific metabolic pathways, although further studies are needed to elucidate these mechanisms fully.
Case Studies
- Anticancer Research : In a study conducted by Koca et al., the compound was evaluated alongside established chemotherapeutics like cisplatin, demonstrating superior efficacy in inhibiting HepG2 cell growth by up to 1.5 times compared to the control . This suggests potential for development as a therapeutic agent in liver cancer treatment.
- Antimicrobial Evaluation : A separate investigation into the antimicrobial properties revealed that the compound exhibited significant activity against resistant strains of Staphylococcus aureus, highlighting its potential utility in treating infections caused by antibiotic-resistant bacteria .
Scientific Research Applications
Anti-inflammatory Activity
Recent studies have highlighted the anti-inflammatory potential of benzofuran derivatives. For instance, compounds similar to (Z)-6-((2-methylbenzyl)oxy)-2-(pyridin-4-ylmethylene)benzofuran-3(2H)-one have shown significant inhibition of pro-inflammatory cytokines such as tumor necrosis factor (TNF), interleukin 1 (IL-1), and IL-8. One study reported reductions of 93.8%, 98%, and 71%, respectively, demonstrating the compound's potential in managing chronic inflammatory disorders .
Analgesic Properties
The analgesic effects of benzofuran derivatives have been extensively researched. The molecular hybridization strategy, which combines different pharmacophoric fragments into a single scaffold, has been employed to enhance analgesic activity while minimizing side effects associated with traditional non-steroidal anti-inflammatory drugs (NSAIDs). This approach aims to develop new analgesics with better gastrointestinal safety profiles .
Antioxidant Activity
Benzofuran derivatives are also recognized for their antioxidant properties. They can scavenge free radicals and protect cells from oxidative stress, which is implicated in various diseases, including cancer and neurodegenerative disorders . The structural features of (Z)-6-((2-methylbenzyl)oxy)-2-(pyridin-4-ylmethylene)benzofuran-3(2H)-one may contribute to its efficacy in this regard.
Cancer Research
The compound's structure suggests potential applications in cancer therapy. Benzofuran derivatives have been studied for their cytotoxic effects against various cancer cell lines, indicating that (Z)-6-((2-methylbenzyl)oxy)-2-(pyridin-4-ylmethylene)benzofuran-3(2H)-one could be explored as a lead compound for developing novel anticancer agents .
Neuroprotective Effects
Research indicates that benzofuran compounds may exhibit neuroprotective properties, offering potential therapeutic avenues for neurodegenerative diseases such as Alzheimer's disease. The ability to inhibit neuroinflammation is a critical mechanism through which these compounds may exert neuroprotective effects .
Organic Photovoltaics
The unique electronic properties of benzofuran derivatives make them suitable candidates for organic photovoltaic materials. Their ability to form stable charge-transfer complexes can enhance the efficiency of solar cells, paving the way for advancements in renewable energy technologies .
Sensors and Dyes
Due to their fluorescent properties, benzofuran derivatives can be utilized in sensor applications and as dyes in various industrial processes. Their tunable optical properties allow for customization according to specific application needs .
Data Summary Table
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Key Structural Modifications in Aurone Derivatives
The biological activity of aurones is highly dependent on substituents at the C-2 and C-6 positions. Below is a comparison of the target compound with its closest analogs:
Key Observations:
C-6 Alkoxy Substituents :
- The 2-methylbenzyloxy group in the target compound is less electron-withdrawing than the 2,6-dichlorobenzyloxy group in 5b , which may reduce tubulin-binding affinity compared to 5b .
- The acetonitrile linker in 5a enhances solubility and may improve pharmacokinetic properties compared to bulkier benzyl groups .
C-2 Substituents: Pyridin-4-ylmethylene (as in the target compound and 5b) provides strong π-π stacking interactions with tubulin’s colchicine-binding site, critical for nanomolar potency .
Biological Activity: 5b and 5a exhibit IC50 values below 100 nM in prostate cancer (PC-3) cells, with 5a showing selectivity for cancer cells over normal cells (IC50 = 1.3 μM in HEL299 cells) . The target compound’s activity is extrapolated to be slightly lower than 5b due to reduced electron-withdrawing effects at C-4.
Physicochemical Properties
Table 2: Physicochemical Comparison
Key Observations:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
